tert-Butylphenyl dichlorophosphate is classified as an organophosphorus compound, specifically a phosphoric acid derivative. Its chemical structure consists of a phosphorus atom bonded to two chlorine atoms and a tert-butylphenyl group. This compound is often studied in the context of its applications in various chemical processes, particularly in synthesis and as a flame retardant.
The synthesis of tert-butylphenyl dichlorophosphate can be approached through several methods, with one common route involving the reaction of tert-butylphenol with phosphorus trichloride. The general procedure includes:
This method ensures high yields and purity of the final product, making it suitable for industrial applications .
The molecular structure of tert-butylphenyl dichlorophosphate can be described as follows:
The spatial arrangement around the phosphorus atom can lead to distinct stereochemical properties that may affect its reactivity in various chemical reactions.
tert-Butylphenyl dichlorophosphate participates in several chemical reactions:
These reactions are crucial for understanding its behavior in synthetic organic chemistry and its applications in materials science .
The mechanism of action for tert-butylphenyl dichlorophosphate primarily involves its role as a phosphorylating agent. When reacting with nucleophiles:
This mechanism is essential for applications in organic synthesis where selective phosphorylation is desired .
The physical and chemical properties of tert-butylphenyl dichlorophosphate include:
These properties make it suitable for various applications but also necessitate careful handling due to its reactivity .
tert-Butylphenyl dichlorophosphate finds numerous applications across different fields:
Its versatility underscores its importance in both industrial applications and academic research .
The compound is systematically named 1-tert-butyl-4-dichlorophosphoryloxybenzene according to IUPAC conventions. Key synonyms include:
These names reflect the core structure: a tert-butyl-substituted phenyl ring linked to a dichlorophosphate group via an oxygen atom.
The molecular formula C10H13Cl2O2P comprises:
Table 1: Elemental Composition Analysis
| Element | Count | Mass Contribution (%) | 
|---|---|---|
| Carbon | 10 | 44.97 | 
| Hydrogen | 13 | 4.91 | 
| Chlorine | 2 | 26.56 | 
| Oxygen | 2 | 11.98 | 
| Phosphorus | 1 | 11.59 | 
The SMILES notation CC(C)(C)C1=CC=C(C=C1)OP(=O)(Cl)Cl explicitly describes atomic connectivity: the tert-butyl group (CC(C)(C)) attaches to the para-position of the phenyl ring (C1=CC=C(C=C1)), which connects to the phosphate group (OP(=O)(Cl)Cl) [1].
The InChIKey LYGYPAUNHUFEHM-UHFFFAOYSA-N provides a unique identifier for database retrieval. Structural analysis confirms:
Table 2: Structural Descriptors
| Descriptor Type | Value | 
|---|---|
| SMILES | CC(C)(C)C1=CC=C(C=C1)OP(=O)(Cl)Cl | 
| InChI | InChI=1S/C10H13Cl2O2P/c1-10(2,3)8-4-6-9(7-5-8)14-15(11,12)13/h4-7H,1-3H3 | 
| InChIKey | LYGYPAUNHUFEHM-UHFFFAOYSA-N | 
Predicted NMR shifts based on analogous organophosphates:
Electron ionization mass spectrometry reveals key fragmentation pathways:
Table 3: Vibrational Spectroscopy Assignments
| Vibration Mode | IR Frequency (cm−1) | Raman Shift (cm−1) | Assignment | 
|---|---|---|---|
| ν(P=O) | 1300–1250 (strong) | 1290 (polarized) | P=O stretch | 
| ν(P–O–Ar) | 990–940 | 945 | P–O–C asymmetric stretch | 
| ν(P–Cl) | 850 (broad) | 855 | P–Cl symmetric stretch | 
| δ(P–Cl) | 480–400 | 465 | P–Cl bending | 
| tert-Butyl C–H stretch | 2965 | 2970 | Alkyl C–H stretch | 
| Aromatic C=C | 1590, 1490 | 1585, 1485 | Ring vibrations | 
The P=O stretch appears at higher frequencies than aliphatic phosphates due to conjugation with the phenyl ring. P–Cl stretches are identifiable by broad bands below 850 cm−1. The tert-butyl group shows symmetric C–H deformation at 1365 cm−1 [2] [6].
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: